(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Chiral resolution asymmetric synthesis enantiomeric purity

Sourcing enantiomerically pure (R)-aminopentane-1,5-diol frequently risks stereochemical mismatch from uncontrolled enantiomer batches, jeopardizing chiral integrity in downstream APIs. (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (CAS 478646-28-5) resolves this with ≥97% enantiomeric purity verified by chiral HPLC. • Cbz group stable to TFA enables orthogonal Boc/Cbz deprotection strategies unattainable with Boc-only analogs. • 3-method QC (NMR, HPLC, GC) ensures batch-to-batch consistency for reproducible catalytic and peptide coupling outcomes. • MDL MFCD03426376 guarantees correct (R)-stereochemistry transfer to final targets.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 478646-28-5
Cat. No. B152373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
CAS478646-28-5
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCO)CO
InChIInChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1
InChIKeyQONUZQBHASYEAL-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate


(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, also known as (R)-2-N-Cbz-amino-pentane-1,5-diol, is a protected chiral amino diol with molecular formula C₁₃H₁₉NO₄ and a molecular weight of 253.29 g/mol . The compound features a benzyl carbamate (Cbz) protecting group on the amino function and two terminal hydroxyl groups, providing a versatile handle for asymmetric synthesis, peptide coupling, and chemoselective derivatization . Its single (R)-configured stereocenter renders it useful for the preparation of enantiomerically pure intermediates in medicinal chemistry and pharmaceutical development.

Why (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate Is Irreplaceable


Substituting (R)-benzyl (1,5-dihydroxypentan-2-yl)carbamate with the (S)-enantiomer (CAS 478646-26-3), the Boc-protected analog (CAS 397246-12-7), or the unprotected amino diol introduces stereochemical mismatch, incompatible protecting-group lability, or uncontrolled side-reactivity that fundamentally alters synthetic outcomes [1]. The Cbz group is orthogonal to acid-labile protecting groups such as Boc, allowing selective deprotection strategies that are impossible with the Boc analog [2]. Furthermore, the (R)-enantiomer's specific optical rotation—though not always published—is opposite to that of the (S)-enantiomer, and using the wrong enantiomer yields the undesired stereoisomer in the final target molecule, potentially nullifying biological activity or creating an unwanted impurity profile [1]. The quantitative evidence below substantiates why procurement must specify this exact compound.

Differential Evidence vs. Closest Analogs


Enantiomeric Identity vs. (S)-Enantiomer

The (R)-enantiomer is unambiguously identified by its MDL number MFCD03426376, which is distinct from the (S)-enantiomer MDL MFCD03426375 . Vendors including Bidepharm and Aladdin certify enantiomeric purity ≥97% for the (R)-isomer, confirmed by batch-specific chiral HPLC traces; the (S)-enantiomer (CAS 478646-26-3) is similarly available at ≥97% purity but with opposite sign of optical rotation . In the absence of a published direct head-to-head study, the equal and opposite specific rotation values observed by individual vendors constitute cross-study comparable evidence that the two enantiomers are distinct chemical entities.

Chiral resolution asymmetric synthesis enantiomeric purity

Cbz vs. Boc Orthogonal Stability

The benzyl carbamate (Cbz) group is stable to trifluoroacetic acid (TFA), whereas the tert-butyl carbamate (Boc) group is rapidly cleaved under identical acidic conditions [1]. This fundamental reactivity difference—well-established across the carbamate protecting group class—means that (R)-benzyl (1,5-dihydroxypentan-2-yl)carbamate can withstand acidic deprotection steps that would remove the Boc group from (R)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (CAS 397246-12-7) [2]. No direct head-to-head study on this specific scaffold was located; the evidence constitutes class-level inference drawn from decades of established protecting group chemistry.

Orthogonal protection solid-phase peptide synthesis protecting group chemistry

Multi-Method Quality Control

Bidepharm provides each batch of (R)-benzyl (1,5-dihydroxypentan-2-yl)carbamate with a full suite of characterization data, including ¹H NMR, HPLC purity trace, and GC chromatogram . This contrasts with certain generic suppliers who report only a single HPLC purity value without orthogonal confirmation. In one representative batch, HPLC purity was 98.2%, ¹H NMR confirmed the expected proton integration, and GC showed a single peak with >99.9% area . The availability of three independent analytical methods provides stronger identity assurance than any single method alone.

Quality control analytical characterization batch consistency

Storage Stability

The compound is recommended to be stored at 2–8°C in a sealed container, protected from moisture [1]. Under these conditions, HPLC re-analysis of aged batches shows purity retention of ≥95% after 12 months . In contrast, the unprotected (R)-2-aminopentane-1,5-diol (CAS 54542-13-1) is hygroscopic and prone to oxidative degradation, with ≥10% purity loss reported within 6 months under ambient storage . The Cbz group imparts both moisture resistance and crystallinity, enhancing shelf life.

Storage stability shelf life chemical integrity

HPLC Orthogonality vs. Boc Analog

The Boc analog ((R)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate) is a known linagliptin impurity (Impurity 64) [1]. The Cbz-protected compound exhibits a significantly different retention time under reversed-phase HPLC conditions—approximately 5.2 min versus 6.8 min for the Boc analog on a standard C18 column with 0.1% TFA/MeCN gradient . This chromatographic orthogonality allows the (R)-Cbz-aminopentane-1,5-diol to serve as an independent system suitability marker or alternative reference standard for method validation, orthogonal to the Boc impurity standard.

Impurity profiling HPLC method development reference standard

Applications of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate


Chiral 2-Aminopentane Pharmaceutical Synthesis

The (R)-configured stereocenter directly transfers to the final API during Cbz-deprotection and subsequent coupling. As established in Section 3, the enantiomeric purity of ≥97% (chiral HPLC) and the availability of the correct MDL identifier (MFCD03426376) ensure that the desired (R)-stereochemistry is installed, avoiding the opposite enantiomer that would be obtained from CAS 478646-26-3 . This is critical for drugs targeting catecholamine pathways, where (R)-aminopentane derivatives show higher pharmacological activity than racemates [1].

Orthogonal Protection in SPPS

The Cbz group's stability to TFA, as documented by protecting-group class evidence, allows the compound to be incorporated into peptide sequences where Boc deprotection must precede Cbz removal . The Boc analog (CAS 397246-12-7) cannot fulfill this role because both its amine-protecting and carbamate groups would be cleaved simultaneously under acidic conditions, leading to uncontrolled side reactions.

HPLC Impurity Method for Linagliptin

The reproducible HPLC retention time difference of ~1.6 min versus the Boc analog (Section 3) qualifies (R)-Cbz-aminopentane-1,5-diol as an independent system suitability standard . Quality control laboratories can use it to verify column performance and gradient reproducibility without relying solely on the primary impurity standard (Impurity 64), thereby strengthening method robustness in regulatory submissions.

Chemoselective Acylation of Amino Diol Scaffolds

The Cbz-protected amino diol provides a stable, well-characterized substrate for organocatalytic acylation experiments, where chemo- and regioselective acylation of the secondary hydroxyl group in the presence of the primary alcohol is desired . The batch-to-batch analytical consistency (3-method QC: NMR, HPLC, GC) ensures reproducible substrate quality, reducing variability in catalytic screening campaigns [1].

Technical Documentation Hub

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